Amibegron hydrochloride Amibegron hydrochloride SR 58611A is a selective β3-adrenergic receptor agonist (β3-AR; EC50 = 3.5 nM in rat colon). Its activity cannot be blocked by the β1- and β2-AR antagonists CGP 20712A and ICI 118551, respectively. SR 58611A is minimally active against β1-ARs in rat uterus (EC50 = 499 nM) and inactive against β2-ARs in guinea pig trachea and atrium (EC50s = >10,000 and >30,000 nM, respectively). SR 58611A activates brown fat metabolism through activation of adenylyl cyclase activity and glycerol release in brown adipocytes (EC50s = 20 and 11 nM, respectively). It also reduces hypothermia produced by apomorphine and reserpine and potentiates toxicity produced by yohimbine in mice. SR 58611A (0.6 to 2 mg/kg/day) also reduces the number of escape failures in a learned helplessness model of antidepressant-like activity in rats without changes in locomotor activity typically seen with β2-AR agonists.
Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 121524-09-2
VCID: VC0004795
InChI: InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
SMILES: CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Molecular Formula: C22H27Cl2NO4
Molecular Weight: 440.4 g/mol

Amibegron hydrochloride

CAS No.: 121524-09-2

Cat. No.: VC0004795

Molecular Formula: C22H27Cl2NO4

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Amibegron hydrochloride - 121524-09-2

CAS No. 121524-09-2
Molecular Formula C22H27Cl2NO4
Molecular Weight 440.4 g/mol
IUPAC Name ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
Standard InChI InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
Standard InChI Key NQIZCDQCNYCVAS-RQBPZYBGSA-N
Isomeric SMILES CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl
SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Canonical SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Appearance Assay:≥98%A crystalline solid

Amibegron hydrochloride, also known as SR 58611A, is a small molecule drug that acts as a selective agonist for atypical beta3-adrenoceptors. It has been investigated for its potential therapeutic effects in treating depression, generalized anxiety disorder, and irritable bowel syndrome due to its ability to stimulate neuronal activity in the prefrontal cortex and inhibit intestinal motility .

Therapeutic Applications

Amibegron hydrochloride has been explored for its anxiolytic and antidepressant effects. It has shown promise in preclinical models by demonstrating robust anxiolytic-like effects comparable to benzodiazepines and antidepressant-like effects similar to fluoxetine . Additionally, it has been tested for irritable bowel syndrome due to its intestinal motility inhibition properties .

Clinical Trials

Amibegron was in Phase III clinical trials for major depressive disorder (MDD) and generalized anxiety disorder. Although it showed significant efficacy in reducing depressive symptoms compared to placebo in some trials, its development was discontinued in 2008 .

ConditionPhaseOutcome
Major Depressive DisorderPhase IIIDevelopment discontinued despite showing efficacy
Generalized Anxiety DisorderPhase IIIDevelopment discontinued

Mechanism of Action

Amibegron acts by stimulating beta3-adrenoceptors, which are involved in various physiological processes, including stress-related disorders. Its antidepressant-like effects are believed to be mediated by changes in hippocampal expression of neurotrophic and anti-apoptotic factors such as BDNF and Bcl-2/Bax ratio .

Safety and Tolerability

Preclinical studies have shown that amibegron is devoid of significant side effects related to cognition, motor activity, alcohol interaction, or physical dependence, making it a promising candidate for further research if development were to resume .

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